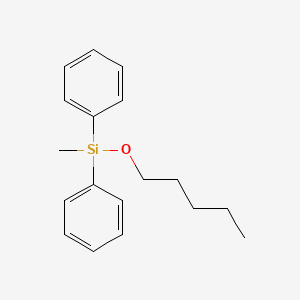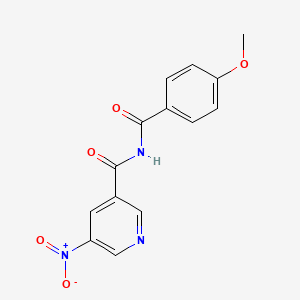![molecular formula C15H13N3O7 B14617717 Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- CAS No. 59038-55-0](/img/structure/B14617717.png)
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is a complex organic compound characterized by the presence of multiple nitro groups and a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound, followed by alkylation and further nitration steps. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the precursor phenol is treated with nitrating agents under controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- involves its interaction with biological molecules through its nitro and phenol groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s molecular targets may include proteins and nucleic acids, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-nitro-: A simpler analog with one nitro group, used in similar applications but with different reactivity.
Phenol, 2,4-dinitro-: Contains two nitro groups, offering different chemical properties and applications.
Phenol, 4-[1-methyl-1-(4-aminophenyl)ethyl]-2,6-dinitro-: A reduced form with amino groups, showing different biological activities.
Uniqueness
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is unique due to its specific arrangement of nitro groups and the presence of a methylated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
59038-55-0 |
|---|---|
Fórmula molecular |
C15H13N3O7 |
Peso molecular |
347.28 g/mol |
Nombre IUPAC |
2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H13N3O7/c1-15(2,9-3-5-11(6-4-9)16(20)21)10-7-12(17(22)23)14(19)13(8-10)18(24)25/h3-8,19H,1-2H3 |
Clave InChI |
LLPPFDCKWLYUGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


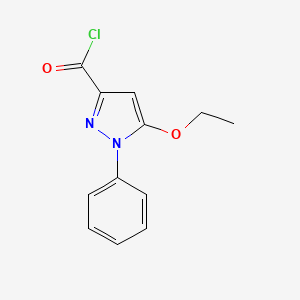
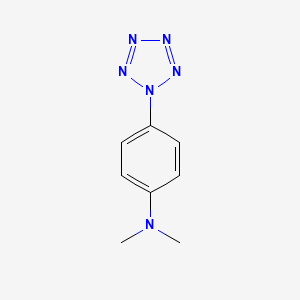
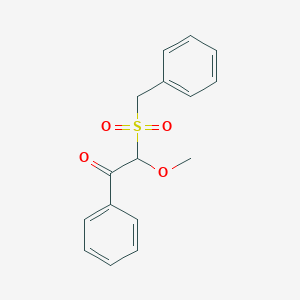
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
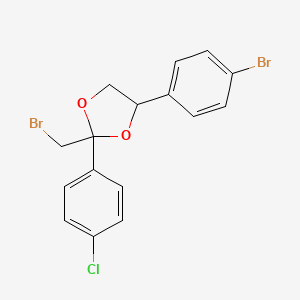
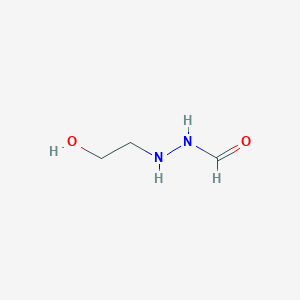
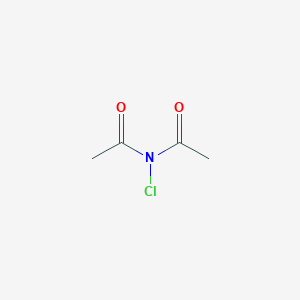
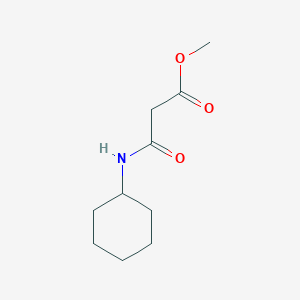
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
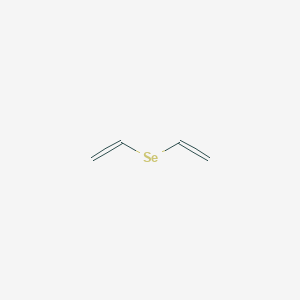
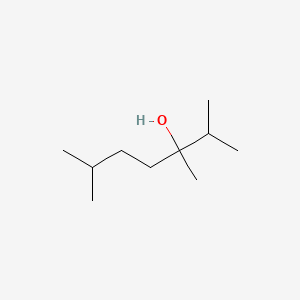
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
